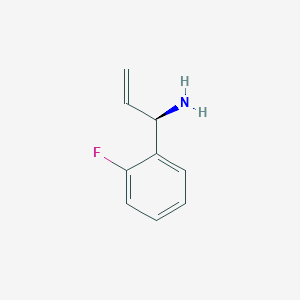

(1R)-1-(2-Fluorophenyl)prop-2-enylamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(1R)-1-(2-Fluorophenyl)prop-2-enylamine is a chiral amine compound characterized by the presence of a fluorine atom on the phenyl ring and an allylic amine group. This compound is of interest in various fields of chemistry and pharmacology due to its unique structural features and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-1-(2-Fluorophenyl)prop-2-enylamine typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 2-fluorobenzaldehyde and allylamine.

Reaction Conditions: The key step involves the formation of the chiral center, which can be achieved through asymmetric synthesis or chiral resolution techniques. Common reagents include chiral catalysts or auxiliaries.

Purification: The final product is purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and scalable purification methods.

Chemical Reactions Analysis

Types of Reactions

(1R)-1-(2-Fluorophenyl)prop-2-enylamine can undergo various chemical reactions, including:

Oxidation: The amine group can be oxidized to form imines or nitriles.

Reduction: The double bond can be reduced to form the corresponding saturated amine.

Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.

Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.

Substitution: Nucleophilic aromatic substitution can be carried out using reagents like sodium methoxide.

Major Products

Oxidation: Formation of imines or nitriles.

Reduction: Formation of the saturated amine.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Chemistry

Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

Chiral Catalysts: Employed in the development of chiral catalysts for asymmetric synthesis.

Biology

Enzyme Inhibition: Studied for its potential to inhibit specific enzymes due to its structural similarity to natural substrates.

Medicine

Drug Development: Investigated as a potential lead compound for the development of new pharmaceuticals.

Industry

Material Science: Used in the synthesis of novel materials with unique properties.

Mechanism of Action

The mechanism of action of (1R)-1-(2-Fluorophenyl)prop-2-enylamine involves its interaction with specific molecular targets. The presence of the fluorine atom and the chiral center can influence its binding affinity and selectivity towards these targets. The compound may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

(1R)-1-(2-Chlorophenyl)prop-2-enylamine: Similar structure but with a chlorine atom instead of fluorine.

(1R)-1-(2-Bromophenyl)prop-2-enylamine: Similar structure but with a bromine atom instead of fluorine.

Uniqueness

The presence of the fluorine atom in (1R)-1-(2-Fluorophenyl)prop-2-enylamine can significantly influence its chemical reactivity and biological activity compared to its chloro and bromo analogs. Fluorine atoms can enhance the metabolic stability and lipophilicity of the compound, making it a unique candidate for various applications.

Biological Activity

(1R)-1-(2-Fluorophenyl)prop-2-enylamine is a compound belonging to the class of phenylpropylamines, which are known for their diverse biological activities. This article explores its biological activity, focusing on its mechanism of action, potential therapeutic applications, and comparative analysis with similar compounds.

Chemical Structure and Properties

The molecular formula of this compound is C10H12F, with a molecular weight of approximately 168.21 g/mol. The presence of a fluorine atom in the phenyl ring significantly influences its chemical reactivity and biological activity.

The mechanism of action for this compound primarily involves its interaction with specific molecular targets, including receptors and enzymes. The compound may modulate the activity of neurotransmitter receptors, particularly adrenergic and dopaminergic receptors, which could influence mood and cognitive functions. Additionally, it may exhibit enzyme inhibition properties that can be beneficial in treating conditions related to enzyme dysregulation.

Biological Activities

Research indicates that this compound exhibits several potential biological activities:

- Antitumor Activity : Preliminary studies suggest that the compound may inhibit specific signaling pathways involved in cancer progression.

- Neurotransmitter Modulation : Interaction with adrenergic and dopaminergic receptors may affect mood and cognitive functions.

- Enzyme Inhibition : Potential to inhibit certain enzymes, which could be beneficial for conditions associated with enzyme dysregulation.

Comparative Analysis with Similar Compounds

A comparative analysis with structurally similar compounds provides insights into the unique biological profile of this compound.

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| (1R)-1-(3-Fluorophenyl)prop-2-enylamine | Fluorine at position 3 | Antitumor properties, neurotransmitter modulation |

| (1R)-1-(4-Fluorophenyl)prop-2-enylamine | Fluorine at position 4 | Enhanced binding affinity to receptors |

| (1R)-1-(5-Chloro-2-fluorophenyl)prop-2-enylamine | Chloro and fluorine substituents | Modulates neurotransmission pathways |

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- Antitumor Studies : Research published in medicinal chemistry journals indicates that this compound demonstrates significant antitumor activity by inhibiting cancer cell proliferation through specific signaling pathways .

- Neuropharmacological Effects : A study examining the effects on neurotransmitter systems found that this compound modulates dopamine levels in rodent models, suggesting potential applications in treating mood disorders .

- Enzyme Interaction Studies : Investigations into enzyme inhibition revealed that this compound can inhibit monoamine oxidase (MAO), an enzyme linked to various neurological disorders .

Properties

Molecular Formula |

C9H10FN |

|---|---|

Molecular Weight |

151.18 g/mol |

IUPAC Name |

(1R)-1-(2-fluorophenyl)prop-2-en-1-amine |

InChI |

InChI=1S/C9H10FN/c1-2-9(11)7-5-3-4-6-8(7)10/h2-6,9H,1,11H2/t9-/m1/s1 |

InChI Key |

VFYHHKFZUSKDRD-SECBINFHSA-N |

Isomeric SMILES |

C=C[C@H](C1=CC=CC=C1F)N |

Canonical SMILES |

C=CC(C1=CC=CC=C1F)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.